molecular formula C15H20O B12838789 rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan

rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan

Cat. No.: B12838789
M. Wt: 216.32 g/mol
InChI Key: TYPSVDGIQAOBAD-HIFRSBDPSA-N
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Description

rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: is a complex organic compound belonging to the class of diterpenoids. Diterpenoids are a diverse group of naturally occurring chemical compounds composed of four isoprene units. They are known for their wide range of biological activities and are often found in plants and marine organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan typically involves multiple steps, including cyclization, methylation, and methylenation reactions. The specific synthetic route can vary depending on the desired stereochemistry and functional groups. Common reagents used in these reactions include strong acids or bases, metal catalysts, and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Taxol: A well-known diterpenoid with anticancer properties.

    Forskolin: A diterpenoid used in research to study cell signaling pathways.

    Ginkgolide: A diterpenoid found in Ginkgo biloba with neuroprotective effects.

Uniqueness

rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aR,8aS)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran

InChI

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m1/s1

InChI Key

TYPSVDGIQAOBAD-HIFRSBDPSA-N

Isomeric SMILES

CC1=COC2=C1C[C@@H]3C(=C)CCC[C@]3(C2)C

Canonical SMILES

CC1=COC2=C1CC3C(=C)CCCC3(C2)C

Origin of Product

United States

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